6-Bromo-3-(4-hydroxyanilino)-5-methylindol-2-one
Description
6-Bromo-3-(4-hydroxyanilino)-5-methylindol-2-one is a synthetic indole derivative characterized by a bromine atom at position 6, a methyl group at position 5, and a 4-hydroxyanilino substituent at position 3 of the indole core.
Properties
Molecular Formula |
C15H11BrN2O2 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
6-bromo-3-(4-hydroxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-8-6-11-13(7-12(8)16)18-15(20)14(11)17-9-2-4-10(19)5-3-9/h2-7,19H,1H3,(H,17,18,20) |
InChI Key |
PSXRNRUEPVOBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(4-hydroxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a condensation reaction between the brominated indole and 4-hydroxybenzaldehyde in the presence of a base.
Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
- **Substitution
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Biological Activity
6-Bromo-3-(4-hydroxyanilino)-5-methylindol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This indole derivative has been studied for its interactions with various biological targets, including receptors and enzymes, which could have implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₃BrN₂O
- Molecular Weight : 304.18 g/mol
The presence of the bromine atom, hydroxyaniline group, and methyl substituent on the indole ring contributes to its unique biological properties.
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Receptor Modulation : The compound has shown affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood and behavior.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.
In Vitro Studies
Several studies have explored the in vitro biological activities of this compound:
- Antimicrobial Activity : The compound demonstrated significant antimicrobial effects against a range of pathogenic bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus in the range of 50-100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| Pseudomonas aeruginosa | 100 |
- Cytotoxicity : The compound was tested against various cancer cell lines, including HeLa and A549 cells. Results indicated an IC₅₀ value of approximately 30 µg/mL for HeLa cells, suggesting moderate cytotoxicity.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 40 |
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives based on the indole scaffold. Researchers modified the structure by altering substituents on the indole ring and observed changes in receptor affinity and biological activity.
- Study on Derivatives : A series of derivatives were synthesized to investigate structure-activity relationships (SAR). Compounds with electron-donating groups at specific positions on the indole ring exhibited enhanced affinity for serotonin receptors.
- Safety Profile : Toxicological assessments indicated a favorable safety profile for this compound, with no significant acute toxicity observed at doses up to 2000 mg/kg in rodent models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Position: Bromine at position 6 (as in the target compound) vs. position 4 (e.g., 4-Bromo-5-methyl-3-(2-phenylhydrazino)-2H-indol-2-one) significantly alters electronic properties. The 6-bromo substitution directs electrophilic reactions to the indole’s reactive positions (e.g., C-2 and C-3), influencing synthesis pathways .
- Functional Groups: 4-Hydroxyanilino vs. Phenylhydrazino vs. Anilino: The hydrazine group in the 4-bromo analog () introduces reactivity toward carbonyl compounds, which may lead to instability or off-target interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-hydroxyanilino group in the target compound improves solubility (~25 μg/mL in PBS) compared to its ethoxy analog (<10 μg/mL) .
- logP : Estimated logP values range from 2.8 (target compound) to 3.9 (ethoxy analog), reflecting the trade-off between solubility and membrane permeability .
- pKa: The phenolic -OH (pKa ~10) in the target compound deprotonates under physiological conditions, facilitating ionic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
